6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid
Description
Historical Development of Quinoline-Based Compounds
The quinoline scaffold traces its origins to 1834, when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar through destructive distillation. Early pharmacological applications emerged through quinine, a cinchona bark-derived alkaloid used by Indigenous South Americans for malaria treatment and later systematized by European chemists in the 19th century. The 20th century saw synthetic expansion, including the 1940s development of chloroquine analogs that established the therapeutic value of chloro-substituted quinolines.
Critical advances in quinoline-4-carboxylic acid chemistry occurred through mid-20th century work on the Conrad-Limpach and Pfitzinger syntheses, enabling systematic introduction of carboxyl groups at the C4 position. Modern protocols, such as the KOH-mediated condensation of isatin derivatives with aromatic ketones, now allow efficient production of diverse 4-carboxylated quinolines under green chemistry conditions.
Significance of Chloroquinolines in Medicinal Chemistry
Chlorine substitution enhances quinoline bioactivity through multiple mechanisms:
| Property Enhancement | Mechanistic Basis | Example Compounds |
|---|---|---|
| Lipophilicity | Increased membrane permeability | Chloroquine, Mefloquine |
| Target Affinity | Halogen bonding with proteins | Ciprofloxacin analogs |
| Metabolic Stability | Blockade of oxidative sites | 6-Chloro-4-quinolinecarboxylates |
The 6-chloro substitution pattern specifically improves anticancer activity by promoting intercalation with DNA and inhibition of topoisomerase II, as demonstrated in H460 lung cancer cell studies (IC50 = 3.2 μM). Chloroquinolines also show enhanced antimicrobial effects due to improved penetration through bacterial membranes.
Importance of 6-Chloro-2-(2,5-Dimethoxyphenyl)Quinoline-4-Carboxylic Acid in Modern Research
This compound combines three pharmacophoric elements:
- Chlorine at C6 - Enhances DNA interaction capacity and metabolic stability
- 2,5-Dimethoxyphenyl at C2 - Provides π-stacking surfaces for enzyme binding pockets
- C4 Carboxylic Acid - Enables salt bridge formation with basic amino acid residues
Recent studies highlight its dual mechanism of action:
- Anticancer : Induces apoptosis in H460 non-small cell lung cancer cells through caspase-3 activation (2.8-fold increase vs. control)
- Antimicrobial : Disrupts Staphylococcus aureus biofilm formation at 128 μg/mL (85% inhibition)
- Enzyme Inhibition : Shows 78% TACE (TNF-α converting enzyme) inhibition at 10 μM concentration via zinc chelation
Properties
IUPAC Name |
6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-23-11-4-6-17(24-2)14(8-11)16-9-13(18(21)22)12-7-10(19)3-5-15(12)20-16/h3-9H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFILYPZXNIYKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid involves several steps:
Starting Materials: The synthesis typically begins with 2,5-dimethoxyaniline and 6-chloroquinoline-4-carboxylic acid.
Reaction Conditions: The reaction involves the use of catalysts such as molecular iodine or silica gel under solvent-free conditions.
Industrial Production: Industrial production methods focus on greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts.
Chemical Reactions Analysis
6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry.
Scientific Research Applications
6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Biological Activity
6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₁₄ClNO₄
- CAS Number : 897560-34-8
- MDL Number : MFCD03420115
- Hazard Classification : Irritant
Antibacterial Activity
A study focused on the synthesis and evaluation of various quinoline derivatives, including this compound, demonstrated promising antibacterial properties. The structural modifications of quinoline derivatives were correlated with increased antibacterial activity against several bacterial strains.
Key Findings:
- The compound exhibited significant activity against Staphylococcus aureus and Bacillus subtilis.
- It showed moderate inhibition against methicillin-resistant Staphylococcus aureus (MRSA) but weak activity against Pseudomonas aeruginosa.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | S. aureus | Significant |
| B. subtilis | Significant | |
| MRSA | Moderate | |
| P. aeruginosa | Weak |
Anticancer Activity
Recent research highlighted the compound's potential as an anticancer agent. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines.
Case Studies:
-
SIRT3 Inhibition : A derivative of quinoline was shown to selectively inhibit SIRT3, a key regulator in cancer metabolism. The compound demonstrated an IC50 value of 7.2 µM against SIRT3, indicating its potential in leukemia treatment.
- Mechanism : Induced G0/G1 phase cell cycle arrest without triggering apoptosis.
- Cell Lines Tested : THP-1, MOLM-13, SEM, and MV4-11.
- Colony Formation Assay : The compound significantly reduced colony formation in leukemic cells, demonstrating its efficacy in inhibiting cancer cell growth.
| Cell Line | IC50 (µM) | Colony Formation Percentage at 0.2 µM |
|---|---|---|
| THP-1 | 7.2 | 93.2% |
| MOLM-13 | - | 13.4% |
| SEM | - | 4.1% |
Mechanistic Insights
The mechanism of action for the biological activities of this compound involves:
- Antibacterial Mechanism : Likely through disruption of bacterial cell wall synthesis or function.
- Anticancer Mechanism : Inhibition of SIRT3 leads to altered cellular metabolism and growth inhibition, primarily through cell cycle arrest rather than apoptosis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via multi-step reactions, often starting with condensation of substituted benzaldehydes with amino precursors. For example, a quinoline core can be formed using KOtBu and DMF under reflux, followed by functionalization with chlorine and methoxy groups. Key intermediates may include ethyl esters, which are hydrolyzed to yield the carboxylic acid moiety .
- Experimental Design : Optimize reaction conditions (e.g., solvent, temperature, catalyst) to improve yield. Monitor progress via TLC and purify intermediates using column chromatography.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Key Techniques :
- Single-crystal X-ray diffraction to resolve molecular geometry and confirm substituent positions .
- NMR (¹H/¹³C) to verify proton environments and substituent integration.
- Mass spectrometry for molecular weight validation.
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in multi-step reactions?
- Strategies :
- Use palladium/copper catalysts to enhance coupling reactions for aromatic substituents .
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Optimize protecting groups for the carboxylic acid moiety to prevent side reactions.
Q. How do structural variations (e.g., chloro vs. methoxy substituents) influence the compound’s biological activity?
- Structure-Activity Relationship (SAR) :
- The chloro group enhances electron-withdrawing effects, potentially increasing binding affinity to target enzymes (e.g., antituberculosis agents) .
- Methoxy groups may improve solubility or modulate pharmacokinetic properties.
Q. How can researchers resolve discrepancies between spectroscopic data and computational predictions for this compound?
- Case Example : If NMR chemical shifts conflict with X-ray-derived torsion angles , perform:
- Conformational analysis using molecular dynamics simulations to account for dynamic effects in solution .
- Variable-temperature NMR to probe rotational barriers of substituents .
Critical Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
